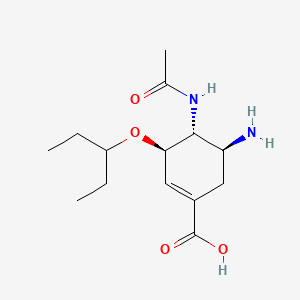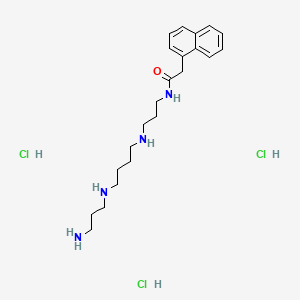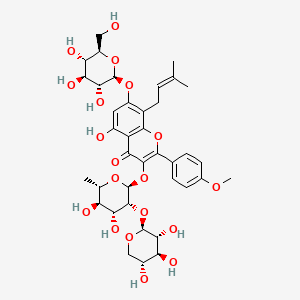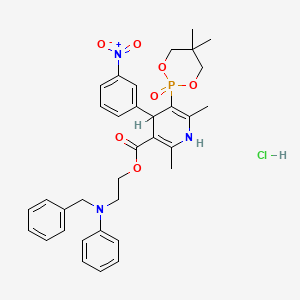
Oseltamivir-Säure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Oseltamivir Säure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung für die Untersuchung der Enzyminhibition und Reaktionsmechanismen verwendet.
Biologie: Wird in Studien zur Virusreplikation und Wirt-Pathogen-Interaktionen eingesetzt.
Medizin: Ist integraler Bestandteil der Entwicklung antiviraler Therapien für Influenza und andere Virusinfektionen.
Industrie: Wird in der großtechnischen Produktion von antiviralen Medikamenten und in der Formulierung pharmazeutischer Produkte verwendet
Wirkmechanismus
Oseltamivir Säure entfaltet seine Wirkung, indem es das Neuraminidase-Enzym auf der Oberfläche des Influenzavirus hemmt. Dieses Enzym ist für die Spaltung von Sialinsäureresten auf der Oberfläche der Wirtszelle verantwortlich, was die Freisetzung neuer viraler Partikel erleichtert. Durch die Blockierung dieses Enzyms verhindert Oseltamivir Säure, dass sich das Virus auf neue Zellen ausbreitet, wodurch die Infektion begrenzt wird .
Wirkmechanismus
Target of Action
Oseltamivir acid, also known as oseltamivir carboxylate, is an antiviral drug that primarily targets the neuraminidase enzymes of influenza viruses A and B . These enzymes are found on the surface of the virus and play a crucial role in the virus’s ability to replicate and infect host cells .
Mode of Action
Oseltamivir acid exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the release of new virus particles from infected host cells, thereby impairing viral replication . It selectively inhibits neuraminidase-mediated hydrolysis of host sialic acid residues bound to budding virions, a necessary step in influenza replication .
Biochemical Pathways
The primary biochemical pathway affected by oseltamivir acid is the viral replication process . By inhibiting the neuraminidase enzyme, oseltamivir acid blocks the release of progeny virions from infected cells . This action effectively limits the spread of the virus within the host, reducing the severity and duration of influenza symptoms .
Pharmacokinetics
Oseltamivir is ingested as a prodrug (oseltamivir phosphate) that is rapidly converted by hepatic esterases into the active metabolite, oseltamivir carboxylate . Oseltamivir carboxylate has high bioavailability and penetrates sites of infection at concentrations sufficient to inhibit viral replication . The pharmacokinetics of oseltamivir and oseltamivir carboxylate are dose-proportional after repeated doses of up to 500 mg twice daily . It is mainly excreted by the kidneys .
Result of Action
The primary result of oseltamivir acid’s action is a reduction in the severity and duration of influenza symptoms . By inhibiting viral replication, oseltamivir acid can limit the viral load and course of infection in the host . The clinical benefit of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms .
Action Environment
The efficacy and stability of oseltamivir acid can be influenced by various environmental factors. For instance, the presence of other medications can potentially interact with oseltamivir acid, affecting its action . Furthermore, the drug’s effectiveness can be compromised in environments where oseltamivir-resistant strains of the influenza virus are prevalent . Therefore, understanding the specific environment in which the drug is used is crucial for optimizing its therapeutic effects.
Safety and Hazards
Zukünftige Richtungen
Oseltamivir is used to treat influenza in people who have had flu symptoms for 2 days or less. It may also be given to prevent influenza in people who may have been exposed but do not yet have symptoms . The benefits of oseltamivir use are controversial; a 2014 Cochrane Review concluded that oseltamivir treatment had limited benefit . Therefore, future research may focus on improving its efficacy and understanding its mechanism of action better.
Biochemische Analyse
Biochemical Properties
Oseltamivir acid plays a crucial role in biochemical reactions by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is essential for the cleavage of sialic acid residues on the surface of host cells, which facilitates the release of progeny virions. By binding to the active site of neuraminidase, oseltamivir acid prevents this cleavage, thereby inhibiting viral replication and spread . The interaction between oseltamivir acid and neuraminidase is highly specific, involving hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex .
Cellular Effects
Oseltamivir acid exerts significant effects on various types of cells and cellular processes. In infected cells, it inhibits the release of viral particles, thereby reducing viral load and limiting the spread of infection . This inhibition can influence cell signaling pathways, particularly those involved in the immune response to viral infections. Additionally, oseltamivir acid may impact gene expression by reducing the expression of genes associated with viral replication and host cell apoptosis . Cellular metabolism is also affected, as the inhibition of neuraminidase can alter the metabolic flux of sialic acid-containing compounds .
Molecular Mechanism
The molecular mechanism of oseltamivir acid involves its binding to the active site of the viral neuraminidase enzyme. This binding is facilitated by the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site . By occupying the active site, oseltamivir acid prevents the cleavage of sialic acid residues, thereby inhibiting the release of new viral particles from infected cells . This inhibition disrupts the viral life cycle and reduces the spread of infection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oseltamivir acid have been observed to change over time. The compound is stable under physiological conditions and maintains its inhibitory activity against neuraminidase for extended periods . Degradation of oseltamivir acid can occur under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that oseltamivir acid can have sustained effects on cellular function, including prolonged inhibition of viral replication and reduced viral load in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of oseltamivir acid vary with different dosages in animal models. At therapeutic doses, oseltamivir acid effectively reduces viral load and alleviates symptoms of influenza infection . At higher doses, toxic effects such as gastrointestinal disturbances and neuropsychiatric symptoms have been observed . Threshold effects have also been noted, with a minimum effective dose required to achieve significant antiviral activity .
Metabolic Pathways
Oseltamivir acid is involved in several metabolic pathways, primarily related to its conversion from the prodrug oseltamivir phosphate. This conversion is mediated by hepatic esterases, which hydrolyze oseltamivir phosphate to produce oseltamivir acid . Oseltamivir acid is not further metabolized and is excreted unchanged in the urine . The interaction with hepatic esterases is crucial for the activation of the prodrug and the subsequent antiviral effects of oseltamivir acid .
Transport and Distribution
Within cells and tissues, oseltamivir acid is transported and distributed primarily through passive diffusion . It has a high volume of distribution, indicating extensive penetration into extracellular fluids and tissues . Oseltamivir acid is also known to cross the blood-brain barrier, which may contribute to its neuropsychiatric side effects . The compound’s distribution is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of oseltamivir acid is primarily in the cytoplasm, where it exerts its inhibitory effects on viral neuraminidase . The compound does not require specific targeting signals or post-translational modifications for its activity, as it functions by diffusing to the site of infection and binding to the viral enzyme . The localization of oseltamivir acid within infected cells is crucial for its antiviral activity and the prevention of viral spread .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oseltamivir Acid involves multiple steps, starting from shikimic acid, a naturally occurring compound. The process includes protection and deprotection steps, as well as various chemical transformations such as esterification, reduction, and acylation. One of the key steps involves the conversion of shikimic acid to its azide derivative, followed by reduction to form the amine, which is then acylated to yield Oseltamivir Acid .
Industrial Production Methods
Industrial production of Oseltamivir Acid typically involves the use of large-scale chemical reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process is optimized for high yield and cost-effectiveness, often employing advanced techniques such as continuous flow chemistry and biocatalysis .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oseltamivir Säure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung in die entsprechenden Oxime oder Nitroso-Derivate.
Reduktion: Reduktion des Azid-Zwischenprodukts zum Amin.
Substitution: Nucleophile Substitutionsreaktionen, um verschiedene funktionelle Gruppen einzuführen.
Häufige Reagenzien und Bedingungen
Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Wasserstoffgas für die Reduktion, Essigsäureanhydrid für die Acylierung und verschiedene organische Lösungsmittel wie Ethanol und Acetonitril. Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und Drücke, um optimale Ausbeuten zu gewährleisten .
Hauptprodukte
Zu den Hauptprodukten, die bei diesen Reaktionen entstehen, gehören verschiedene Zwischenprodukte, die weiterverarbeitet werden, um Oseltamivir Säure zu erhalten. Diese Zwischenprodukte sind entscheidend für die schrittweise Synthese und die endgültige Herstellung der aktiven Verbindung .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zanamivir: Ein weiterer Neuraminidase-Inhibitor zur Behandlung von Influenza.
Peramivir: Ein intravenöser Neuraminidase-Inhibitor für schwere Influenza-Fälle.
Laninamivir: Ein langwirksamer Neuraminidase-Inhibitor, der in einigen Ländern eingesetzt wird.
Einzigartigkeit
Oseltamivir Säure ist aufgrund seiner oralen Bioverfügbarkeit und seiner Fähigkeit, als Prodrug (Oseltamivir) verabreicht zu werden, das dann im Körper in die aktive Form umgewandelt wird, einzigartig. Dies macht es für Patienten bequemer als andere Neuraminidase-Inhibitoren, die möglicherweise inhaliert oder intravenös verabreicht werden müssen .
Eigenschaften
IUPAC Name |
(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENPYTRHICXVCS-YNEHKIRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171996 | |
| Record name | Oseltamivir acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187227-45-8 | |
| Record name | Ro 64-0802 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187227-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oseltamivir acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187227458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oseltamivir acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02600 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oseltamivir acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSELTAMIVIR ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6106LV5Q8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663580.png)
